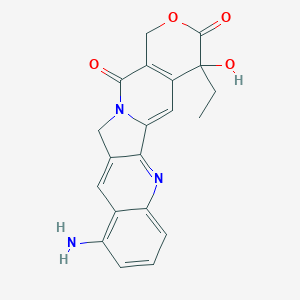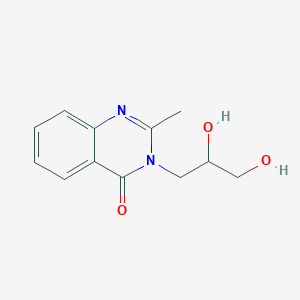
Diproqualona
Descripción general
Descripción
Diproqualona es un compuesto químico que pertenece a la clase de las quinazolinonas. Fue desarrollado a finales de la década de 1950 por un equipo de Nogentaise de Produits Chimique. Este compuesto es principalmente conocido por sus propiedades sedantes, ansiolíticas, antihistamínicas y analgésicas. Se ha comercializado principalmente en Francia y en algunos otros países europeos. This compound se utiliza principalmente para tratar el dolor inflamatorio asociado con la osteoartritis y la artritis reumatoide, y con menor frecuencia para tratar el insomnio, la ansiedad y la neuralgia .
Aplicaciones Científicas De Investigación
Diproqualona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como estándar de referencia en química analítica y para estudiar las propiedades de los derivados de la quinazolinona.
Biología: Se utiliza en la investigación para estudiar sus efectos en varios sistemas biológicos, incluidas sus propiedades sedantes y ansiolíticas.
Medicina: Se utiliza en la investigación clínica para estudiar sus posibles efectos terapéuticos para el tratamiento del dolor inflamatorio, el insomnio, la ansiedad y la neuralgia.
Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos medicamentos con propiedades similares.
Mecanismo De Acción
Diproqualona ejerce sus efectos a través de varios mecanismos:
Actividad agonista en el subtipo β del receptor GABA a: Esto aumenta los efectos inhibitorios del GABA, lo que lleva a efectos sedantes y ansiolíticos.
Actividad antagonista en todos los receptores de histamina: Esto reduce los efectos mediados por la histamina, lo que contribuye a sus propiedades antihistamínicas.
Inhibición de la enzima ciclooxigenasa-1: Esto reduce la producción de prostaglandinas proinflamatorias, lo que lleva a sus efectos antiinflamatorios y analgésicos.
Actividad agonista tanto en el receptor sigma-1 como en el receptor sigma-2: La función de estos receptores y su relevancia clínica aún no se han determinado completamente.
Análisis Bioquímico
Biochemical Properties
Diproqualone has sedative, anxiolytic, antihistamine, and analgesic properties . These properties result from its agonist activity at the β subtype of the GABA a receptor, antagonist activity at all histamine receptors, inhibition of the cyclooxygenase-1 enzyme, and possibly its agonist activity at both the sigma-1 receptor and sigma-2 receptor .
Cellular Effects
The cellular effects of Diproqualone are primarily related to its anti-inflammatory and analgesic effects . It is used for treating inflammatory pain associated with osteoarthritis and rheumatoid arthritis
Molecular Mechanism
The molecular mechanism of Diproqualone involves its agonist activity at the β subtype of the GABA a receptor, antagonist activity at all histamine receptors, and inhibition of the cyclooxygenase-1 enzyme . It may also have agonist activity at both the sigma-1 receptor and sigma-2 receptor .
Métodos De Preparación
La síntesis de Diproqualona implica varios pasos. La ruta sintética clave incluye la formación de la estructura central de quinazolinona seguida de la introducción de los grupos 2,3-dihidroxipropil y metil. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala .
Análisis De Reacciones Químicas
Diproqualona experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Hidrólisis: Esta reacción implica la ruptura de un enlace en una molécula utilizando agua. Las condiciones comunes incluyen ambientes ácidos o básicos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Comparación Con Compuestos Similares
Diproqualona es única entre su clase debido a su combinación de propiedades sedantes, ansiolíticas, antihistamínicas y analgésicas. Los compuestos similares incluyen:
- Afloqualona
- Etaqualona
- Metilmetaqualona
- Mecloqualona
- Mebroqualona
- Cloroqualona
Estos compuestos comparten estructuras centrales y propiedades farmacológicas similares, pero pueden diferir en sus efectos específicos y usos clínicos .
Propiedades
IUPAC Name |
3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGLQWGMESPVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865821 | |
| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36518-02-2, 46800-89-9 | |
| Record name | Diproqualone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36518-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diproqualone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diproqualone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046800899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diproqualone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7HLH8V4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPROQUALONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe a novel method for synthesizing Diproqualone and other quinazolinone derivatives?
A1: [] A recent study highlights a convenient, one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, the structural class to which Diproqualone belongs. This method utilizes a multicomponent reaction (3-MCR) involving isatoic anhydride, an amine, and an orthoester under catalyst and solvent-free conditions. Depending on the desired substitution pattern, ammonium acetate can be used in place of the amine. This strategy allows for the synthesis of various structurally related quinazolinones, including Diproqualone, by modifying the starting materials.
Q2: Are there any sustainable approaches for synthesizing quinazolinones like Diproqualone?
A2: [] Researchers have developed an efficient and sustainable method for synthesizing quinazolinones, including Diproqualone. This method employs a copper-glucose combination as a catalytic system in a biomass-derived green solvent, 2-methyltetrahydrofuran (2-MeTHF). Glucose acts as both a reducing agent for copper precursors and a chelating agent for the resulting low-valent copper species, enhancing the catalytic activity. This approach offers a greener alternative to conventional synthetic routes.
Q3: What research exists on the applications of synthesized quinazolinone derivatives?
A3: [] Synthesized quinazolinone derivatives, including Diproqualone, have demonstrated potential applications in medicinal chemistry, particularly in targeting the central nervous system. Researchers have successfully synthesized various drugs with known CNS activity using the aforementioned synthetic strategies. These include Methaqualone, Mebroqualone, Mecloqualone, and Piriquialone, highlighting the versatility of these synthetic approaches for developing new pharmaceutical compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




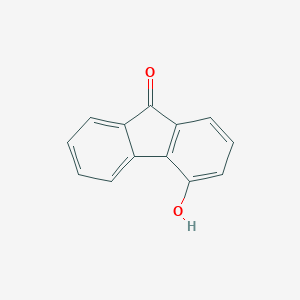
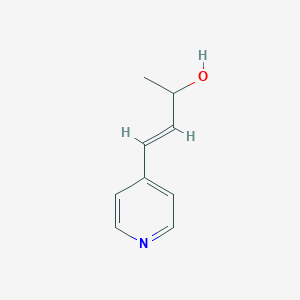
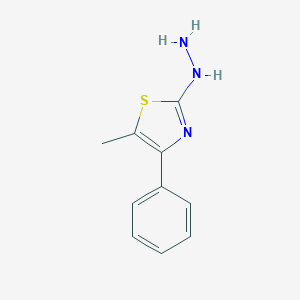
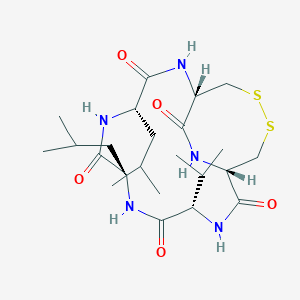



![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)

![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)

